(R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride
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Overview
Description
®-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is notable for its structural features, which include an amino group, a dichlorophenyl group, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Studies on compounds related to "(R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride" often explore their molecular structure and vibrational spectra to understand their physical and chemical properties. For example, the Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectra of related compounds have been recorded to analyze molecular electronic energy, geometrical structure, and harmonic vibrational spectra. Such research aids in understanding the compound's stability, electronic properties, and potential chemical interactions (Muthu & Paulraj, 2012).
Crystal Engineering and Drug Design
Crystal engineering research investigates the crystal structures formed between related γ-amino acids and various acids, exploring their conformation, protonation properties, and intermolecular interactions. This research can inform drug design and development by elucidating how modifications to the molecular structure can affect drug properties (Báthori & Kilinkissa, 2015).
Fluorescence Derivatization
The derivatization of amino acids for fluorescence studies represents another significant application. By coupling related compounds to amino acids, researchers can create strongly fluorescent derivatives useful in biological assays and molecular imaging. This technique enables the tracking of biological molecules and processes in real-time, contributing to our understanding of cellular functions (Frade et al., 2007).
Chiral Resolution and Optical Activity
The chiral resolution and determination of optical activity are critical for developing pharmaceuticals, as the enantiomeric purity of a drug can significantly affect its efficacy and safety. Research into the optical resolutions and crystallization of related compounds provides insights into achieving high enantiomeric purities, which is essential for the pharmaceutical industry (Shiraiwa et al., 2006).
Mechanism of Action
“®-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride” acts as a selective agonist at glutamate receptors.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,4-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Chiral Resolution: The racemic mixture of the amine is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Hydrochloride Salt Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and salt formation can enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro derivative under strong oxidative conditions.
Reduction: The dichlorophenyl group can undergo reduction to form a mono-chlorinated or fully dechlorinated product.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Dechlorinated amines.
Substitution: Amino or thiol-substituted phenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential role in modulating neurotransmitter systems.
- Studied for its effects on enzyme activity and protein interactions.
Medicine:
- Explored as a potential therapeutic agent for neurological disorders.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Acts as an intermediate in the synthesis of specialty chemicals.
Comparison with Similar Compounds
- (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride
- 3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride
- 3-Amino-3-(3,4-difluorophenyl)propanoic acid hydrochloride
Comparison:
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer due to differences in how they interact with chiral environments in biological systems.
Substituent Effects: The presence and position of chlorine atoms on the phenyl ring can significantly influence the compound’s reactivity and interaction with molecular targets.
Solubility: The hydrochloride salt form generally enhances solubility compared to the free acid form, making it more suitable for aqueous applications.
This detailed overview provides a comprehensive understanding of ®-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3R)-3-amino-3-(3,4-dichlorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVMZTUYNYCRDW-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CC(=O)O)N)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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